4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride
Description
Properties
Molecular Formula |
C14H22ClIN2O2S |
|---|---|
Molecular Weight |
444.8 g/mol |
IUPAC Name |
4-iodo-N-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-1-2-10-17-11-3-4-12-17;/h5-8,16H,1-4,9-12H2;1H |
InChI Key |
JQWZBKZBKUPXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Intermediate: The initial step involves the formation of the pyrrolidine intermediate by reacting pyrrolidine with a suitable alkylating agent.
Iodination: The next step involves the introduction of the iodine atom to the benzene ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the iodinated intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance the binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Iodo-N-(4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)benzenesulfonamide hydrochloride
- CAS No.: 1216468-02-8
- Molecular Formula : C₁₈H₂₃ClIN₃O₃S
- Molecular Weight : 523.82 g/mol
- Storage : Requires storage in a dark place under inert atmosphere at 2–8°C to prevent degradation .
Structural Features :
The compound consists of a 4-iodobenzenesulfonamide core linked to a substituted phenyl group. The phenyl group contains a methoxy substituent at the 4-position and a 4-methylpiperazine moiety at the 3-position. The hydrochloride salt enhances solubility for pharmacological applications.
Pharmacological Role :
This compound (SB-258585) is a selective 5-HT₆ receptor antagonist with a pKd of 8.56, indicating high binding affinity . It is widely used in neuroscience research to study serotonin receptor modulation, particularly in cognitive and behavioral disorders.
Table 1: Structural and Pharmacological Comparison
Key Comparisons :
Receptor Specificity: The target compound’s 4-methylpiperazine group is critical for 5-HT₆ selectivity, whereas SB-269970’s pyrrolidine-sulfonylphenol structure confers 5-HT₇ antagonism . Replacement of the methylpiperazine with a methoxyphenyl group (as in ’s compound) eliminates serotonin receptor activity, highlighting the necessity of the amine substituent for 5-HT₆ binding.
Physicochemical Properties :
- The iodine atom in the benzenesulfonamide core enhances hydrophobic interactions with receptor pockets, a feature shared with analogs in and .
- Higher molecular weight (~523 g/mol) compared to simpler derivatives (e.g., 388 g/mol in ) may reduce blood-brain barrier permeability but improves receptor affinity .
Synthetic Complexity: The target compound requires multi-step synthesis involving sulfonylation and piperazine coupling, whereas non-piperazine derivatives (e.g., ) are synthesized via direct sulfonamide formation . Hydrogenation steps (e.g., ’s naphthalene derivatives) introduce additional purification challenges absent in the target compound’s synthesis.
Safety and Stability: The hydrochloride salt form improves stability but necessitates stringent storage conditions (inert, cold, dark) . Hazard profiles (e.g., skin/eye irritation, respiratory sensitization) are more severe than non-halogenated analogs, likely due to the iodine and complex amine substituents .
Table 2: Pharmacokinetic and Functional Insights
| Parameter | 4-Iodo-N-(4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)benzenesulfonamide HCl | SB-269970 | 4-Iodo-N-(4-methoxyphenyl)benzenesulfonamide |
|---|---|---|---|
| Receptor Affinity | High (5-HT₆, pKd = 8.56) | Moderate (5-HT₇, pKi = 8.3) | No significant receptor binding |
| Solubility | Moderate (hydrochloride salt) | Low | Low (neutral sulfonamide) |
| Bioavailability | Limited by high molecular weight | Not reported | Not reported |
| Research Applications | Neuropharmacology, cognitive studies | Neurotransmitter modulation | Chemical intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
